N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and an ethylcarbamoylmethyl group at position 1. The imidazole ring is linked via a sulfanyl (thioether) bridge to an acetamide moiety bearing a 4-chlorophenyl group. The ethylcarbamoyl and hydroxymethyl substituents enhance polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODFFPYLSPNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of aniline to form 4-chloroaniline, followed by the introduction of the imidazole ring through a cyclization reaction. The final step involves the addition of the ethylacetamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
The imidazole ring in the target compound distinguishes it from structurally related analogs:
- Triazole analogs (e.g., N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide , ): Triazoles, with three nitrogen atoms, exhibit stronger dipole interactions but reduced aromaticity compared to imidazoles. This may alter binding affinity to biological targets .
- Indole-based compounds (e.g., N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide , ): Indoles, with a six-membered aromatic ring, provide broader π-π stacking interactions but may introduce steric hindrance .
Substituent Effects
- Hydroxymethyl vs.
- Ethylcarbamoylmethyl vs. Simple Alkyl Chains : The ethylcarbamoyl group (a carbamate) enhances metabolic stability over methyl or ethyl groups (e.g., 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine , ) by resisting oxidative degradation .
- Sulfanyl vs. Sulfonamide Linkages: The thioether bridge in the target compound is less polar than sulfonamide linkages (e.g., cyazofamid, ; N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide, ), which may favor passive diffusion across biological membranes .
Pharmacological Implications
- Anticancer activity : Indole derivatives () and benzimidazoles () show cytotoxicity via Bcl-2/Mcl-1 inhibition or topoisomerase interference .
- Antifungal activity : Cyazofamid (), an imidazole sulfonamide, is a commercial fungicide, highlighting the role of imidazole cores in agrochemical design .
Structural and Physical Property Comparison
Biological Activity
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 373.91 g/mol
The presence of a chlorophenyl group and an imidazole moiety suggests potential interactions with biological targets such as enzymes and receptors.
1. G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to this compound may interact with GPCRs, influencing various signaling pathways. GPCRs are pivotal in mediating cellular responses to hormones and neurotransmitters, thus playing crucial roles in physiological processes such as:
- Cardiovascular Regulation : Activation of specific GPCRs can lead to increased heart rate and contractility through the cyclic AMP pathway .
- Smooth Muscle Relaxation : Certain GPCRs facilitate relaxation in smooth muscle tissues, which can be beneficial in treating conditions like asthma .
2. Enzyme Inhibition
The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, the imidazole ring is known to interact with enzymes like cyclooxygenases and lipoxygenases, which are critical in inflammatory responses.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds with similar structures. For example, derivatives of 4-chlorophenyl imidazoles have shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be further explored for its antimicrobial properties.
Anticancer Activity
In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves sequential steps: (1) imidazole ring formation via cyclization under acidic/basic conditions, (2) introduction of the 4-chlorophenyl group via electrophilic substitution, (3) sulfanyl linkage formation using thiol coupling, and (4) acetamide functionalization. Key parameters include:
- Temperature control : Avoid thermal decomposition of hydroxymethyl groups (e.g., maintain ≤80°C during imidazole cyclization) .
- pH sensitivity : Basic conditions (pH 8–9) stabilize the sulfanyl intermediate during thiol-acetamide coupling .
- Purification : Recrystallization with ethyl acetate/hexane (3:1) yields >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify imidazole ring protons (δ 7.2–8.1 ppm) and hydroxymethyl (-CHOH, δ 4.5–5.0 ppm). -NMR coupling patterns distinguish between ethylcarbamoyl (triplet, δ 1.2 ppm) and sulfanyl (singlet, δ 3.3 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 435.12) and fragmentation patterns (e.g., cleavage at sulfanyl linkage) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; SHELXL software refines crystallographic data for 3D structure validation .
Q. How does the hydroxymethyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The hydroxymethyl (-CHOH) group enhances aqueous solubility (logP reduced by ~1.2 units compared to non-hydroxylated analogs) and participates in hydrogen bonding. Reactivity studies show:
- Oxidation susceptibility : Converts to aldehyde under strong oxidizing agents (e.g., KMnO), confirmed by IR carbonyl stretch at 1700 cm .
- Protection strategies : Acetylation (acetic anhydride/pyridine) stabilizes the group during sulfanyl coupling reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess antibacterial potency. For example, fluorinated analogs show 2–3x higher MIC against S. aureus .
- Targeted assays : Test enzyme inhibition (e.g., cytochrome P450) via fluorometric assays with IC determination. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data analysis : Apply multivariate regression to link logP, polar surface area, and IC values .
Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., hydroxymethyl rotation) causing discrepancies between solid-state (X-ray) and solution-state (NMR) data .
- DFT calculations : Compare computed (Gaussian 09) and experimental bond lengths/angles to identify torsional strain in the imidazole ring .
- Multi-technique validation : Cross-validate using IR (hydrogen bonding) and DSC (melting point consistency) .
Q. How can the sulfanyl linkage’s reactivity be exploited for targeted drug delivery systems?
- Methodological Answer :
- Disulfide formation : React with cystamine to form redox-sensitive prodrugs, releasing the active compound in glutathione-rich environments (e.g., cancer cells) .
- Click chemistry : Functionalize via thiol-ene reactions with PEGylated carriers for improved pharmacokinetics (e.g., 40% increased plasma half-life in murine models) .
Comparative Analysis Table
| Compound Name | Key Structural Differences | Biological Activity Insights | Reference |
|---|---|---|---|
| N-(4-fluorophenyl) analog | Fluorine substitution at phenyl | 2x higher CYP450 inhibition | |
| Methylsulfinyl derivative | Sulfoxide at sulfanyl group | Enhanced metabolic stability | |
| Furan-2-ylmethyl substituted analog | Furan moiety replaces ethylcarbamoyl | Improved BBB permeability (logBB +0.5) |
Key Methodological Takeaways
- Synthesis : Prioritize stepwise purification to isolate intermediates, reducing side reactions .
- Characterization : Combine crystallography (SHELXL) with dynamic NMR to resolve structural ambiguities .
- Biological Testing : Use SAR-driven analog design and redox-responsive prodrugs for targeted efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
